![molecular formula C22H24N6O4S B2805585 4-(2-((2-环戊基-6,8-二甲基-5,7-二氧代-5,6,7,8-四氢嘧啶并[4,5-d]嘧啶-4-基)硫)乙酰胺基)苯甲酰胺 CAS No. 872620-06-9](/img/structure/B2805585.png)

4-(2-((2-环戊基-6,8-二甲基-5,7-二氧代-5,6,7,8-四氢嘧啶并[4,5-d]嘧啶-4-基)硫)乙酰胺基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

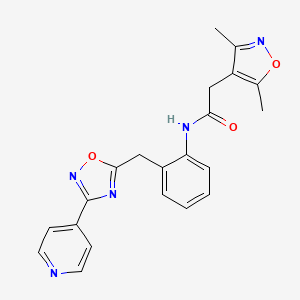

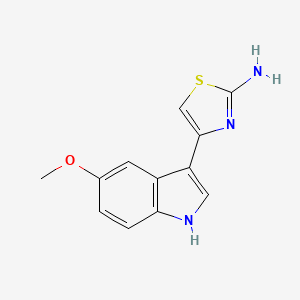

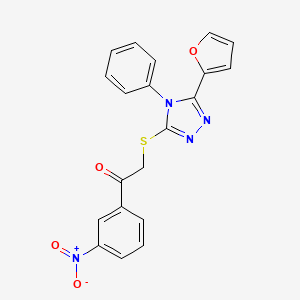

The compound “4-(2-((2-Cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide” is a complex organic molecule . It contains a cyclopentyl group, a dimethyl group, a dioxo group, and a tetrahydropyrimido group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a cyclopentyl group, a dimethyl group, a dioxo group, and a tetrahydropyrimido group . The average mass of the molecule is approximately 407.487 Da .科学研究应用

The pyridopyrimidine moiety, found in various drugs, has garnered significant interest due to its biological potential. Depending on the nitrogen atom’s position in the pyridine ring, we encounter four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings. These structures are essential building blocks for drug development . Let’s explore the applications of our compound within this context.

Anticancer Activity: Pyridopyrimidines have demonstrated promising anticancer properties. Researchers have investigated their effects on cell proliferation, apoptosis, and cell cycle regulation. Notably, compounds like palbociclib (used in breast cancer treatment) and dilmapimod (with potential activity against rheumatoid arthritis) fall into this category .

Anti-Inflammatory Potential: The thioacetamido group in our compound suggests anti-inflammatory activity. By modulating inflammatory pathways, pyridopyrimidines may contribute to managing conditions like arthritis, inflammatory bowel disease, and autoimmune disorders.

Antiviral Applications: Given the structural diversity of pyridopyrimidines, they have been explored as potential antiviral agents. Researchers have investigated their efficacy against RNA viruses, including influenza and hepatitis C.

Kinase Inhibitors: Pyridopyrimidines often act as kinase inhibitors, targeting specific enzymes involved in cellular signaling pathways. These compounds play a crucial role in cancer therapy and other diseases where dysregulated kinases drive pathological processes.

Cardiovascular Effects: Some pyridopyrimidines exhibit vasodilatory effects, making them relevant for cardiovascular research. By influencing blood vessel tone, they may impact hypertension and related conditions.

Antibacterial Properties: Researchers have explored pyridopyrimidines as potential antibacterial agents. Their mode of action may involve disrupting bacterial DNA replication or other essential processes.

Neurological Disorders: The central nervous system is another area of interest. Pyridopyrimidines could modulate neurotransmitter receptors or affect neuronal function, potentially aiding in neurodegenerative disease management.

Other Applications: Beyond the mentioned fields, pyridopyrimidines have been investigated for their potential in metabolic disorders, wound healing, and more. Their versatility continues to inspire research across diverse disciplines.

Synthetic Routes

The synthesis of pyridopyrimidines involves various methods, including cyclization reactions. For our compound, the synthetic route includes the formation of the pyridopyrimidine core, followed by functional group modifications . The exact steps depend on the specific derivative and desired properties.

Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido [2,3-d], [3,2-d], [3,4-d], and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. DOI: 10.3390/ph15030352 Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrido[3,2-d]pyrimidin-7-one derivatives. (2021). Chemistry of Heterocyclic Compounds, 57(7), 1007–1012. DOI: 10.1007/s10593-021-02982-8

属性

IUPAC Name |

4-[[2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O4S/c1-27-19-16(21(31)28(2)22(27)32)20(26-18(25-19)13-5-3-4-6-13)33-11-15(29)24-14-9-7-12(8-10-14)17(23)30/h7-10,13H,3-6,11H2,1-2H3,(H2,23,30)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUOWFDPJKTPSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3CCCC3)SCC(=O)NC4=CC=C(C=C4)C(=O)N)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2805502.png)

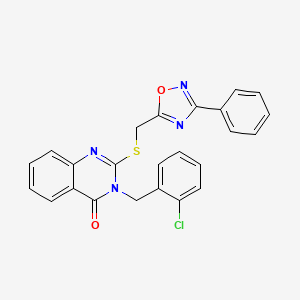

![1-(1H-imidazol-1-yl)-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2805509.png)

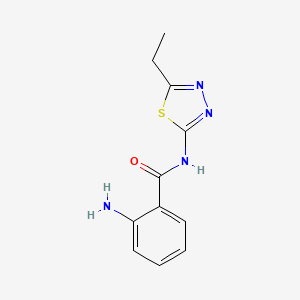

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2805516.png)

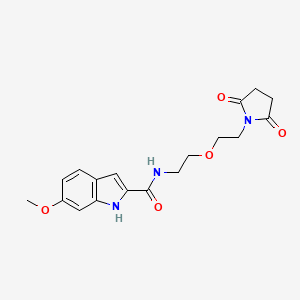

![(E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid](/img/structure/B2805519.png)